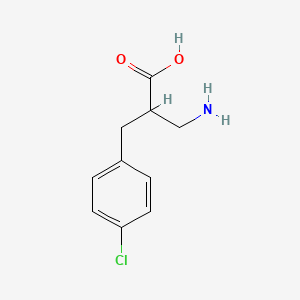

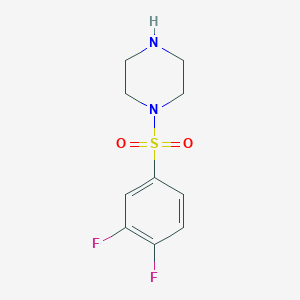

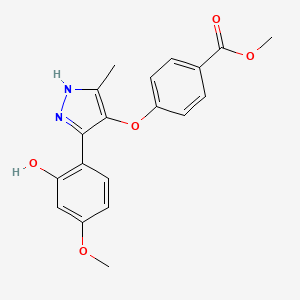

1-(3,4-Difluoro-benzenesulfonyl)-piperazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3,4-Difluorobenzenesulfonyl chloride is a chemical compound with the molecular formula C6H3ClF2O2S . It has a molecular weight of 212.595 g/mol . It’s often used in the synthesis of other chemical compounds .

Synthesis Analysis

One method of synthesizing related compounds involves the reaction of 3,4-difluorobenzenesulfonyl chloride with sodium sulfite in 1,4-dioxane at 20°C .Molecular Structure Analysis

The molecular structure of 3,4-Difluorobenzenesulfonyl chloride is represented by the SMILES stringFc1ccc(cc1F)S(Cl)(=O)=O . Chemical Reactions Analysis

3,4-Difluorobenzenesulfonyl chloride may be used to synthesize 1-benzyl-3-bromo-2-(3,4-difluorophenyl)indole and 1-benzyl-2-(3,4-difluorophenyl)indole .Physical And Chemical Properties Analysis

3,4-Difluorobenzenesulfonyl chloride has a density of 1.586 g/mL at 25 °C, a boiling point of 105°C (15mmHg), and a refractive index of 1.514 . It’s sensitive to moisture .Scientific Research Applications

Synthesis and Structural Analysis

- Synthesis and Crystal Structure : Compounds like 1-Benzenesulfonyl-4-benzhydryl-piperazine have been synthesized and analyzed for their crystal structure, contributing to the understanding of their molecular configurations and potential applications in various fields (Ananda Kumar et al., 2007).

Anticancer Properties

- Inhibitors of Cancer Cell Proliferation : Derivatives of 1-benzhydryl-sulfonyl-piperazine, such as 1-benzhydryl-4-(4-tert-butyl-benzenesulfonyl)-piperazine, have shown efficacy in inhibiting breast cancer cell proliferation, suggesting potential use in cancer therapy (Ananda Kumar et al., 2007).

Structural and Molecular Studies

- Molecular Structure Studies : Research on derivatives like 1-benzhydryl-4-(4-chloro-2-fluoro-benzenesulfonyl)-piperazine highlights the importance of studying molecular structures for developing new pharmaceuticals (Naveen et al., 2009).

Computational Analysis

- Hirshfeld Surface Analysis and DFT Calculations : Computational studies, including Density Functional Theory (DFT) calculations, have been conducted on piperazine derivatives to understand reactive sites for electrophilic and nucleophilic attacks, facilitating drug design (Kumara et al., 2017).

Enzyme Inhibition Studies

- Enzyme Inhibition : Piperazine derivatives have been explored for their inhibitory effects on enzymes like acetylcholinesterase, butyrylcholinesterase, and tyrosinase, which are relevant in diseases like Alzheimer's and Parkinson's (Lolak et al., 2020).

Drug Metabolism Studies

- Metabolism of Antidepressants : Studies on compounds such as Lu AA21004, a novel antidepressant, have provided insights into the enzymes involved in their metabolism, aiding in drug development and safety (Hvenegaard et al., 2012).

Antimicrobial and Antioxidant Activities

- Antimicrobial and Antioxidant Effects : Piperazine derivatives have been evaluated for their potential as antimicrobial and antioxidant agents, suggesting uses in treating infections and oxidative stress (Mallesha et al., 2011).

Anti-malarial Potential

- Anti-malarial Agents : Certain piperazine derivatives have shown anti-malarial activity, providing a basis for further research into new treatments for malaria (Cunico et al., 2009).

Virtual Screening in Alzheimer's Disease

- Virtual Screening for Acetylcholinesterase Inhibitors : Piperazine derivatives have been identified as potential inhibitors of acetylcholinesterase, an enzyme involved in Alzheimer's disease, through virtual screening techniques (Varadaraju et al., 2013).

Physicochemical Characterization

- Characterization of Solid Forms : Studies on compounds like 1-benzenesulfonyl-4-(piperazin-1-yl)-indole hydrochloride have provided detailed physicochemical characterizations, important for pharmaceutical development (Hugerth et al., 2006).

Safety and Hazards

properties

IUPAC Name |

1-(3,4-difluorophenyl)sulfonylpiperazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F2N2O2S/c11-9-2-1-8(7-10(9)12)17(15,16)14-5-3-13-4-6-14/h1-2,7,13H,3-6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKGBMSVWWYWNRI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)S(=O)(=O)C2=CC(=C(C=C2)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F2N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,4-Difluoro-benzenesulfonyl)-piperazine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-benzyl-3-isobutyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2966283.png)

![5-methyl-1-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B2966287.png)

![N-(6-(N,N-diethylsulfamoyl)benzo[d]thiazol-2-yl)-2-fluorobenzamide](/img/structure/B2966288.png)

![5-(5-Chloro-2-methylphenyl)-3-[(4-methylphenyl)methyl]-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B2966289.png)

![[1-(3-Methylpyridin-2-yl)cyclobutyl]methanamine](/img/structure/B2966294.png)

![2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2966296.png)

![2-Methyl-6,7,8,9-tetrahydro-5H-pyrazolo[1',5':1,2]pyrimido[4,5-d]azepin-10-ol dihydrochloride](/img/structure/B2966300.png)

![Methyl 4-(2-((5-(benzo[d][1,3]dioxole-5-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate](/img/structure/B2966301.png)